molecular formula C18H28N2O B138063 Levobupivacaine CAS No. 27262-47-1

Levobupivacaine

Cat. No. B138063
CAS RN: 27262-47-1
M. Wt: 288.4 g/mol
InChI Key: LEBVLXFERQHONN-INIZCTEOSA-N
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Description

Levobupivacaine is a long-acting amide local anaesthetic used in analgesia and anaesthesia . It is the S-enantiomer of bupivacaine . It blocks nerve impulses by inhibiting sodium ion influx into the nerve cells . Levobupivacaine is an isomer of bupivacaine and it is an enantiomer of a dextrobupivacaine . It is also a stereoisomer of dextrobupivacaine .


Synthesis Analysis

The synthesis process of levobupivacaine hydrochloride has been optimized and improved . A comprehensive exploration of critical industrial-scale production details has been conducted, and a novel high-performance liquid chromatography (HPLC) analysis method was developed .


Molecular Structure Analysis

The structures of intermediates and the final product were confirmed using nuclear magnetic resonance (NMR) (H NMR, C NMR), mass spectrometry (MS), and elemental analysis . The crystal structure of the final product was determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .


Chemical Reactions Analysis

In vitro studies have shown that cytochrome (CYP) CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of levobupivacaine to inactive metabolites, desbutyl levobupivacaine and 3-hydroxy levobupivacaine, respectively . The risk of the substitution reaction was evaluated using a reaction calorimeter and accelerating rate calorimetry (ARC) .


Physical And Chemical Properties Analysis

Levobupivacaine is an amino-amide local anaesthetic drug belonging to the family of n-alkylsubstituted pipecoloxylidide . Its molecular formula is C18H28N2O and its molecular weight is 288.43 g/mol . It is soluble in DMSO .

Scientific Research Applications

    Regional Anesthesia

    • Levobupivacaine is commonly used in regional anesthesia . It exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials .
    • It’s generally well-tolerated and dose adjustment is important in populations such as pediatrics and the elderly .
    • Clinical trials show similar duration and quality of anesthesia between levobupivacaine and racemic bupivacaine .

    Neuraxial Anesthesia

    • Levobupivacaine is also used in neuraxial anesthesia . It’s used for minor and major surgical anesthesia and pain management .
    • It starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .
    • It’s associated with less vasodilation and has a longer duration of action compared to bupivacaine .

    Local Infiltration Analgesia

    • Levobupivacaine is used in local infiltration analgesia . It’s a long-acting amide local anesthetic that blocks nerve impulses by inhibiting sodium ion influx into the nerve cells .
    • It’s the S- enantiomer of racemic bupivacaine and therefore similar in pharmacological effects .
    • It’s associated with less vasodilation and has a longer duration of action compared to bupivacaine .

Safety And Hazards

Levobupivacaine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Levobupivacaine is widely used for analgesia for orthopedic interventions in adults and has become an alternative to the less safe bupivacaine . Studies in children of different ages comparing levobupivacaine and ropivacaine, used for anesthesia in traumatology and orthopedics, indicate the same or greater analgesic potential of levobupivacaine, with a similar level of safety . Clinical research should be continued to compare the effectiveness of different concentrations of levobupivacaine and ropivacaine in larger groups of pediatric patients .

properties

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048496
Record name Levobupivacaine
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

9.77e-02 g/L
Record name Levobupivacaine
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Mechanism of Action

Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization.
Record name Levobupivacaine
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Product Name

Levobupivacaine

CAS RN

27262-47-1
Record name (-)-Bupivacaine
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Record name Levobupivacaine [INN:BAN]
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Record name Levobupivacaine
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Record name Levobupivacaine
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Record name (-)-Bupivacaine
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Record name LEVOBUPIVACAINE
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Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A composition suitable for administration in vaginal suppository form 1a prepared by weighing 2 mg of finely divided polynucleotide medicinal substance into a tared container, adding 10 ml of 0.5% bupivacaine HCl in purified water, to make a total of 10 g, and dissolving or mixing depending on the solubility of the medicinal substance; 70 g of glycerin is added and mixed; 20 g of granular gelatin is then added and the composition heated carefully on a steam bath until the gelatin is dissolved. The melted mixture is poured into chilled molds to yield 20 vaginal suppositories of 6 grams each containing 100 mcg of polynucleotide medicinal substance in admixture with 2.5 mg bupivacaine.
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Name
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Name
polynucleotide
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70 g
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Synthesis routes and methods II

Procedure details

A composition suitable for administration in vaginal suppository form la prepared by weighing 2 mg of finely divided polynucleotide medicinal substance into a tared container, adding 10 ml of 0.5% bupivacaine HCl in purified water, to make a total of 10 g, and dissolving or mixing depending on the solubility of the medicinal substance; 70 g of glycerin is added and mixed; 20 g of granular gelatin is then added and the composition heated carefully on a steam bath until the gelatin is dissolved. The melted mixture is poured into chilled molds to yield 20 vaginal suppositories of 6 grams each containing 100 mcg of polynucleotide medicinal substance in admixture with 2.5 mg bupivacaine.
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Name
polynucleotide
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70 g
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Synthesis routes and methods III

Procedure details

Bupivacaine hydrochloride (Sigma-Aldrich Corporation, St. Louis, Mo.) was dissolved in de-ionized (DI) water at a concentration of 40 mg/ml (saturation). A calculated amount of sodium hydroxide (in the form of 1 N solution) was added to the solution and the pH of the final mixtures was adjusted to ten to precipitate the Bupivacaine base. The precipitated product was filtered, and further washed with DI water for at least three times. The precipitated product was dried at ca. 40° C. in vacuum for 24 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,400
Citations
GA McLeod, D Burke - Anaesthesia, 2001 - academia.edu
… Regional anaesthesia has seen the introduction of a new local anaesthetic: levobupivacaine. This review aims to outline the rationale underlying the development of levobupivacaine …
Number of citations: 301 www.academia.edu
KJ McClellan, CM Spencer - Drugs, 1998 - search.ebscohost.com
… have demonstrated that epidural levobupivacaine produces a … levobupivacaine 0.75% than with levobupivacaine 0.5% or bupivacaine 0.5% or 0.75% in one study. v Levobupivacaine …
Number of citations: 103 search.ebscohost.com
G Ivani, B Borghi, H Van Oven - Minerva Anestesiologica, 2001 - europepmc.org
… levobupivacaine, an S(-) isomer of the racemic bupivacaine. This review shows the properties of levobupivacaine … , injected intravenously, levobupivacaine has less cardiotoxic effects …
Number of citations: 79 europepmc.org
RW Gristwood, JL Greaves - Expert opinion on investigational …, 1999 - Taylor & Francis
… unquestionably demonstrated that levobupivacaine is significantly … Nevertheless, levobupivacaine has been shown to have less … In clinical use levobupivacaine has been shown to …
Number of citations: 180 www.tandfonline.com
C Glaser, P Marhofer, G Zimpfer, MT Heinz… - Anesthesia & …, 2002 - journals.lww.com
… that intrathecal levobupivacaine is … of levobupivacaine (10) . Only one clinical study is available on intrathecal anesthesia with levobupivacaine (11) , suggesting that levobupivacaine …
Number of citations: 383 journals.lww.com
CAA Heppolette, D Brunnen, S Bampoe… - Clinical …, 2020 - Springer
… effect profile for levobupivacaine has led to widespread use. Levobupivacaine is generally … The pharmacokinetic properties of levobupivacaine are similar to that of bupivacaine; both …
Number of citations: 29 link.springer.com
CL Burlacu, DJ Buggy - Therapeutics and clinical risk management, 2008 - Taylor & Francis
… This review discusses the pharmacological rationale behind the safer profile of levobupivacaine, and its up-to-date use in anesthesia. The descriptors bupivacaine, levobupivacaine …
Number of citations: 246 www.tandfonline.com
SJS Bajwa, J Kaur - Journal of anaesthesiology, clinical …, 2013 - ncbi.nlm.nih.gov
… levobupivacaine as compared to isobaric levobupivacaine.[15] The regression of motor block occurs earlier with levobupivacaine … of 15 mg of levobupivacaine provides an adequate …
Number of citations: 208 www.ncbi.nlm.nih.gov
A Casati, M Putzu - Best Practice & Research Clinical Anaesthesiology, 2005 - Elsevier
Two new, long-acting local anaesthetics have been developed after the evidence of bupivacaine-related severe toxicity: levobupivacaine and ropivacaine. Both these agents are pure …
Number of citations: 360 www.sciencedirect.com
M Athar, SM Ahmed, S Ali… - Journal of Current …, 2016 - journals.lww.com
… and levobupivacaine are available as optically pure solutions. With the increasing usage potential of levobupivacaine … pharmacology and toxicology of levobupivacaine and its clinical …
Number of citations: 19 journals.lww.com

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